![molecular formula C8H18N2O4 B063412 tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate CAS No. 186966-48-3](/img/structure/B63412.png)
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate, also known as DHP-carbamate, is a chemical compound that has been used in scientific research for various purposes. It is a carbamate derivative of 2,3-dihydroxypropylamine and is commonly used as a reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been used in various scientific research applications. One of the most common uses is as a reagent in organic chemistry. It can be used as a protecting group for amines and can also be used in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee is not well understood. However, it is believed that it acts as a carbamoylating agent and can modify proteins and enzymes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can have implications for the treatment of Alzheimer's disease and other cognitive disorders. tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines and can also cause DNA damage.
Zukünftige Richtungen
There are many potential future directions for research on tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as an antitumor agent. Further research is needed to fully understand the mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee can be achieved through the reaction of tert-butyl chloroformate with 2,3-dihydroxypropylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through column chromatography. The yield of the reaction is typically around 70%.
Eigenschaften
CAS-Nummer |
186966-48-3 |
|---|---|
Produktname |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
Molekularformel |
C8H18N2O4 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(13)10-9-4-6(12)5-11/h6,9,11-12H,4-5H2,1-3H3,(H,10,13)/t6-/m1/s1 |
InChI-Schlüssel |
TWQUFANMGSLBHZ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NNC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NNCC(CO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



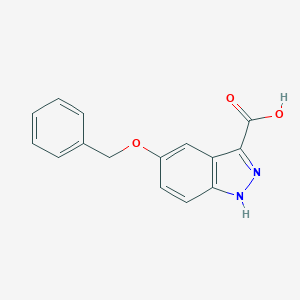
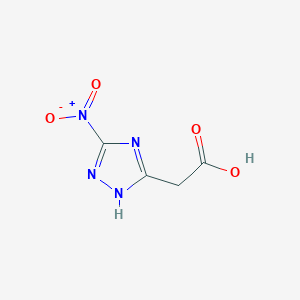
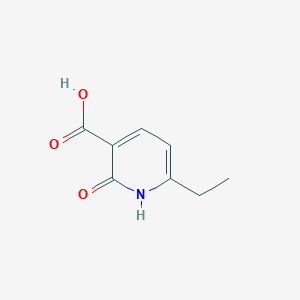
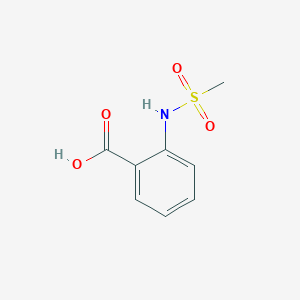
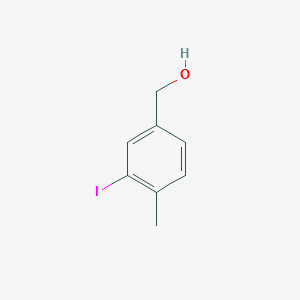
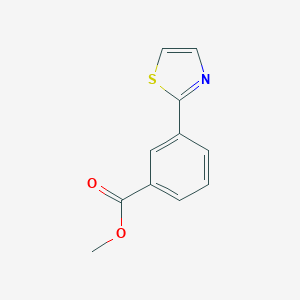
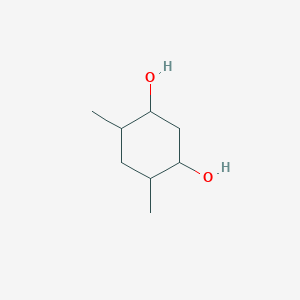
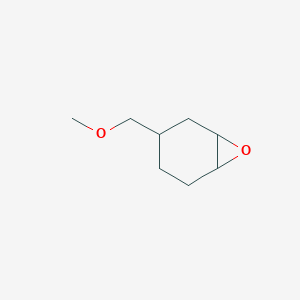
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
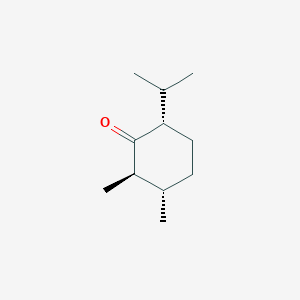
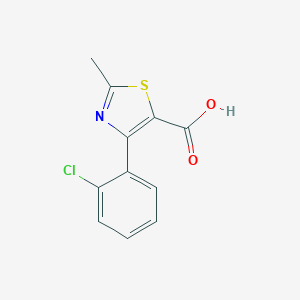
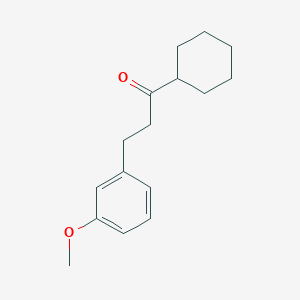
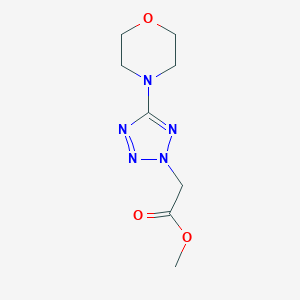
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)